molecular formula C7H9ClN2O3 B13538352 (3-Amino-5-nitrophenyl)methanolhydrochloride

(3-Amino-5-nitrophenyl)methanolhydrochloride

Cat. No.: B13538352
M. Wt: 204.61 g/mol
InChI Key: VRYMOXMAKVRKJI-UHFFFAOYSA-N
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Description

(3-Amino-5-nitrophenyl)methanolhydrochloride is a chemical compound that features both amino and nitro functional groups attached to a benzene ring, along with a methanol group. This compound is often used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-5-nitrophenyl)methanolhydrochloride typically involves the nitration of a suitable precursor, followed by reduction and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing advanced equipment to maintain reaction conditions and ensure safety. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-5-nitrophenyl)methanolhydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction of the nitro group to an amino group is a common reaction.

    Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction typically produces amino derivatives.

Scientific Research Applications

(3-Amino-5-nitrophenyl)methanolhydrochloride is utilized in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: In studies involving enzyme interactions and protein modifications.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Amino-5-nitrophenyl)methanolhydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical pathways, influencing cellular processes and biological activities.

Comparison with Similar Compounds

Similar Compounds

  • (3-Amino-4-nitrophenyl)methanolhydrochloride
  • (2-Amino-5-nitrophenyl)methanolhydrochloride
  • (4-Amino-3-nitrophenyl)methanolhydrochloride

Uniqueness

(3-Amino-5-nitrophenyl)methanolhydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C7H9ClN2O3

Molecular Weight

204.61 g/mol

IUPAC Name

(3-amino-5-nitrophenyl)methanol;hydrochloride

InChI

InChI=1S/C7H8N2O3.ClH/c8-6-1-5(4-10)2-7(3-6)9(11)12;/h1-3,10H,4,8H2;1H

InChI Key

VRYMOXMAKVRKJI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1N)[N+](=O)[O-])CO.Cl

Origin of Product

United States

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